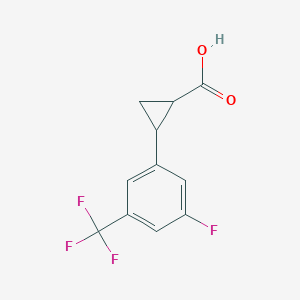

trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H8F4O2 |

|---|---|

Molecular Weight |

248.17 g/mol |

IUPAC Name |

2-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H8F4O2/c12-7-2-5(8-4-9(8)10(16)17)1-6(3-7)11(13,14)15/h1-3,8-9H,4H2,(H,16,17) |

InChI Key |

ZROVSFSOXUSPHD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC(=C2)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Carbene Addition Strategies for Cyclopropane Ring Formation

Ruthenium-Catalyzed Cyclopropanation

A pivotal method described in Patent WO2018032796A1 involves a five-step sequence leveraging ruthenium catalysis for stereoselective cyclopropanation. The process begins with the reaction of 1,1-dichloro-1-fluoroethane and thiophenol under basic conditions (e.g., KOH/EtOH), yielding a phenyl sulfide intermediate. Subsequent oxidation with Oxone (potassium peroxymonosulfate) converts the sulfide to a sulfone, which undergoes base-mediated elimination to generate 1-fluoro-1-benzenesulfonylethylene .

Critical to this approach is the cyclopropanation step, where the sulfonylethylene reacts with ethyl diazoacetate in the presence of a ruthenium catalyst (e.g., Ru(II)-porphyrin complexes). This step proceeds via a carbene transfer mechanism, achieving a trans/cis selectivity ratio of 86:14. Final base-induced elimination of the sulfone group, followed by acidification, affords the target carboxylic acid in an overall yield of 42–58%.

Key Advantages:

Suzuki Cross-Coupling for Aryl Group Introduction

Boronate Ester-Mediated Coupling

An alternative route, adapted from Organic Letters (2013), employs trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester as a key intermediate. While the original study focused on trifluoromethyl-substituted cyclopropanes, the methodology is extendable to fluorinated aryl groups.

In this approach, vinylboronic acid MIDA ester reacts with (trifluoromethyl)diazomethane to form the cyclopropane boronate. X-ray crystallography confirms the trans-configuration of the cyclopropyl ring. Subsequent Suzuki-Miyaura coupling with 3-fluoro-5-(trifluoromethyl)phenyl bromide introduces the aromatic moiety. Acidic hydrolysis of the ester group then yields the carboxylic acid.

Optimization Considerations:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst | Trans/Cis Ratio | Overall Yield | Scalability |

|---|---|---|---|---|---|

| Ruthenium Catalysis | Sulfone elimination, cyclopropanation | Ru(II) | 86:14 | 42–58% | Industrial |

| Suzuki Coupling | Boronate synthesis, cross-coupling | Pd(PPh₃)₄ | >99:1 | 17–90% | Laboratory |

Ruthenium-based synthesis excels in scalability and cost-effectiveness, making it suitable for bulk production. Conversely, the Suzuki approach offers superior stereocontrol but requires expensive boronate precursors and specialized handling of diazo compounds.

Challenges in Functional Group Compatibility

Acid Sensitivity of Cyclopropane Intermediates

The cyclopropane ring’s strain renders it prone to ring-opening under acidic conditions. Patent WO2018032796A1 addresses this by delaying acidification until the final step, using mild acids (e.g., HCl in dioxane) to minimize decomposition.

Fluorine Substituent Effects

The electron-withdrawing nature of the 3-fluoro-5-(trifluoromethyl)phenyl group slows electrophilic aromatic substitution. This necessitates directed ortho-metalation strategies or halogenation protocols to install substituents prior to cyclopropanation.

Chemical Reactions Analysis

Cyclopropanation

A common method involves [2+1] cycloaddition using diazo compounds. For example, ethyl diazoacetate reacts with fluoro- and trifluoromethyl-substituted alkenes under rhodium catalysis to form the cyclopropane ring .

-

Substrate : 1,1-dichloro-1-fluoroethane and thiophenol.

-

Conditions : Alkali-mediated reaction, followed by oxidation and elimination.

-

Yield : 29.6% for diastereomeric salt formation using (S)-1-phenylethanamine in acetonitrile.

Diastereomeric Resolution

Racemic trans-cyclopropane carboxylic acids are resolved using chiral amines.

| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (% ee) | Source |

|---|---|---|---|---|

| (S)-1-Phenylethanamine | Acetonitrile | 29.6 | 9 | |

| (R)-2-Amino-3-phenylpropanamide | Acetonitrile | 29.5 | 86 |

The choice of resolving agent and solvent significantly impacts diastereoselectivity. For instance, (R)-2-amino-3-phenylpropanamide achieves 86% ee due to stronger non-covalent interactions with the cyclopropane carboxylate .

Hydrolysis and Stability

The carboxylic acid group undergoes hydrolysis, with reactivity modulated by the trans-fluorine effect.

Mechanistic Insights :

-

Rate-Determining Step : Hydroxide attack on the carbonyl group.

-

Activation Energy : Trans attack is 3.2 kcal/mol more favorable than cis due to hyperconjugative stabilization from the cyclopropane ring.

Key Observations :

-

The trans-fluorine group reduces electron density on the adjacent carbonyl, accelerating hydrolysis.

-

Intramolecular hydrogen bonding between the trans NH and cis carbonyl further stabilizes transition states .

Functional Group Transformations

The carboxylic acid participates in classic derivatization reactions.

Amidation

Reaction with amines forms bioactive amides. For example, analogs of cabozantinib (a kinase inhibitor) show enhanced in vitro activity post-amidation .

| Compound | c-Met IC₅₀ (nM) | Selectivity (Hep G2/HEK293) |

|---|---|---|

| Cabozantinib | 4.2 | 3.1 |

| (+)-JV-976 | 3.8 | >10 |

The fluorocyclopropane moiety in (+)-JV-976 improves metabolic stability and selectivity .

C–H Functionalization

The cyclopropane ring’s C–H bonds exhibit unique reactivity under oxidative conditions.

ETFDO-Mediated Oxygenation :

-

Site Selectivity : Tertiary C–H bonds are preferentially oxidized.

-

Mechanism : Hydrogen atom transfer (HAT) followed by hydroxyl rebound or electron transfer (ET) to form cationic intermediates.

Example :

-

Oxidation of 1-methylbicyclo[4.1.0]heptane with ETFDO yields rearranged alcohols via carbocation intermediates .

Ring-Opening Reactions

While the cyclopropane ring is generally stable, strong acids or bases may induce cleavage.

Acid-Catalyzed Ring Opening

-

Conditions : Concentrated H₂SO₄ or HCl.

-

Products : Linear dihalides or alkenes, depending on substituents.

Suzuki–Miyaura Coupling

The cyclopropane boronate intermediate enables aryl functionalization.

| Aryl Bromide | Yield (%) | Product |

|---|---|---|

| 4-Fluorophenyl | 90 | trans-2-(4-Fluorophenyl)cyclopropane |

| 3-Pyridyl | 75 | trans-2-(3-Pyridyl)cyclopropane |

This method provides modular access to diverse analogs with retained trans stereochemistry .

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups into organic molecules has been shown to enhance their biological activity. In particular, compounds containing such groups can exhibit improved pharmacokinetic properties due to their electron-withdrawing nature. This compound serves as an intermediate in the synthesis of novel pharmaceuticals:

- Drug Development : As a building block, trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid can be transformed into various bioactive compounds. Its derivatives have potential applications in treating diseases such as cancer and neurological disorders due to their ability to modulate biological targets effectively .

Organic Synthesis

This compound is utilized as a reagent or ligand in organic synthesis:

- Reagent for Coupling Reactions : The compound can participate in coupling reactions that form carbon-carbon bonds, essential for building complex organic structures .

- Synthesis of Fluorinated Compounds : Its unique structure allows for the introduction of fluorine atoms into other organic molecules, which can significantly alter their chemical properties and biological activities .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in drug discovery:

Mechanism of Action

The mechanism of action of trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through the fluorinated phenyl ring and cyclopropane moiety. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Notes

- Synthesis Challenges : Introducing the trifluoromethyl group requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent), increasing synthesis complexity compared to chloro analogs .

- Toxicity Considerations : Fluorinated compounds generally exhibit lower acute toxicity than chlorinated analogs, but long-term metabolic byproducts (e.g., fluoroacetate) require evaluation .

Biological Activity

trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula CHFO and a CAS number of 2227793-92-0. This compound has garnered interest in pharmaceutical research due to its potential as a precursor for biologically active substances. Its unique structural characteristics, particularly the trifluoromethyl group, contribute to its biological activity, making it a candidate for further investigation in various therapeutic areas.

The compound is characterized by the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 248.17 g/mol |

| Melting Point | Not specified |

| Boiling Point | 287.4 °C (predicted) |

| Density | 1.482 g/cm³ (predicted) |

| Solubility | Not specified |

These properties suggest that this compound is stable under standard laboratory conditions, which is crucial for its application in biological studies.

The biological activity of this compound primarily stems from its interaction with specific biological targets. Preliminary studies indicate that it may act as an inhibitor for certain enzymes and receptors, contributing to its potential therapeutic effects.

Antiproliferative Effects

Recent investigations have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on cancer cell proliferation, with IC values ranging from nanomolar to micromolar concentrations in various assays.

Case Studies and Research Findings

- In Vitro Studies : A study assessing the cytotoxicity of related cyclopropane derivatives reported that certain derivatives exhibited potent inhibitory effects on cancer cell lines, suggesting a similar potential for this compound .

- Molecular Docking Studies : Computational studies have been conducted to evaluate the binding affinity of this compound to target proteins involved in cancer progression. These studies reveal promising interactions, indicating that modifications in the cyclopropane structure can enhance binding affinity and selectivity .

- Pharmacological Evaluations : The compound has been evaluated for its pharmacokinetic properties, demonstrating favorable absorption and distribution characteristics in preliminary animal models. This suggests potential for effective oral bioavailability, which is essential for drug development .

Safety and Handling

Due to its chemical nature, this compound should be handled with care. Safety data sheets recommend using appropriate personal protective equipment (PPE), as the compound may exhibit corrosive and toxic properties under certain conditions .

Q & A

Q. What are the recommended synthetic routes for trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis typically involves cyclopropanation of a substituted cinnamic acid derivative. For example, the [3-fluoro-5-(trifluoromethyl)phenyl] group can be introduced via Suzuki-Miyaura coupling or halogenation of pre-functionalized cyclopropane precursors. Stereochemical control is achieved using chiral catalysts (e.g., Rh(II) carboxylates) or kinetic resolution . Post-synthesis, enantiomeric excess (ee) is validated via chiral HPLC (e.g., Chiralpak AD-H column) and corroborated with NMR to confirm the trans configuration .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH Stability : Dissolve the compound in buffered solutions (pH 1–13) and monitor hydrolysis via LC-MS over 24–72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Light Sensitivity : Expose solid and solution samples to UV-Vis light (300–400 nm) and track degradation byproducts with high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for confirming the structure of this fluorinated cyclopropane derivative?

- Methodological Answer :

- NMR : , , and NMR are essential. The cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm), while signals resolve trifluoromethyl (δ -60 to -65 ppm) and fluorine substituents (δ -110 to -120 ppm) .

- IR Spectroscopy : Confirm the carboxylic acid group (C=O stretch at ~1700 cm) and cyclopropane ring (C-C stretches at 1000–1100 cm) .

- X-ray Crystallography : Resolve steric effects of the trans configuration and intermolecular interactions in the solid state .

Advanced Research Questions

Q. How does the trans configuration of the cyclopropane ring influence biological activity compared to the cis isomer?

- Methodological Answer : Comparative studies require:

- Stereoselective Synthesis : Separate isomers via preparative chiral chromatography or asymmetric catalysis.

- Biological Assays : Test both isomers in target-specific assays (e.g., enzyme inhibition, receptor binding). For fluorinated compounds, MRI or PET tracers can track biodistribution differences.

- Computational Modeling : Perform density functional theory (DFT) calculations to correlate stereochemistry with binding affinity and metabolic stability .

Q. What strategies can resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solvent Screening : Use a high-throughput solubility platform (e.g., nephelometry) across solvents (DMSO, THF, aqueous buffers).

- Co-solvency Studies : Evaluate solubility enhancement via cyclodextrins or ionic liquids.

- Data Harmonization : Cross-reference with Hansen solubility parameters (HSPs) and partition coefficients (LogP) from computational tools like COSMO-RS .

Q. How can researchers optimize the compound’s metabolic stability for in vivo applications?

- Methodological Answer :

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and identify metabolites via LC-HRMS.

- Structural Modifications : Block metabolic hotspots (e.g., methyl ester prodrugs for the carboxylic acid group) .

- Isotope Labeling : Use or isotopes to quantify excretion pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.